DNP-PEG6-Boc

描述

属性

分子式 |

C25H41N3O12 |

|---|---|

分子量 |

575.6 g/mol |

IUPAC 名称 |

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C25H41N3O12/c1-25(2,3)40-24(29)6-8-34-10-12-36-14-16-38-18-19-39-17-15-37-13-11-35-9-7-26-22-5-4-21(27(30)31)20-23(22)28(32)33/h4-5,20,26H,6-19H2,1-3H3 |

InChI 键 |

KFMNPFZTMGHWSZ-UHFFFAOYSA-N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

DNP-PEG6-t-butyl ester |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of DNP-PEG6-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of DNP-PEG6-Boc, a heterobifunctional linker molecule of significant interest in the field of targeted protein degradation. This document details its constituent parts, provides key quantitative data, and outlines representative experimental protocols for its synthesis and use in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Structure of this compound

This compound is a synthetic molecule meticulously designed with three key functional components: a 2,4-Dinitrophenyl (DNP) group, a hexaethylene glycol (PEG6) spacer, and a tert-Butyloxycarbonyl (Boc) protecting group. Each component serves a distinct purpose in the context of its primary application as a PROTAC linker.

-

2,4-Dinitrophenyl (DNP) Group: This aromatic moiety can function as a terminal group or a reactive handle for conjugation to a ligand for a target protein of interest (POI). The dinitrophenyl group is a well-established hapten used in immunological studies and can also serve as a versatile chemical connector.

-

Hexaethylene Glycol (PEG6) Linker: The PEG6 component is a flexible, hydrophilic spacer consisting of six repeating ethylene (B1197577) glycol units. The inclusion of a PEG linker in PROTAC design is crucial for several reasons. It enhances the aqueous solubility of the entire molecule, a common challenge with large, often hydrophobic PROTACs. Furthermore, the length and flexibility of the PEG chain are critical for optimizing the spatial orientation and distance between the two ligands of a PROTAC, which is essential for the efficient formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.

-

tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group is a widely used acid-labile protecting group for amines. In this compound, it masks a primary amine, preventing it from undergoing unwanted reactions during the synthesis and coupling of the other end of the linker. This allows for a controlled, stepwise approach to PROTAC synthesis. The Boc group can be selectively removed under acidic conditions to reveal the reactive amine, which can then be coupled to the E3 ligase ligand.

The strategic combination of these three components makes this compound a valuable tool for the modular and efficient assembly of PROTACs.

Quantitative Data

The following table summarizes the key quantitative properties of this compound, compiled from various supplier technical data sheets.

| Property | Value |

| Molecular Formula | C₂₅H₄₁N₃O₁₂ |

| Molecular Weight | 575.61 g/mol |

| Appearance | Pale yellow or colorless oily liquid |

| Typical Purity | ≥95% |

| Storage Conditions | -20°C, desiccated |

| Solubility | Soluble in DMSO, DMF, DCM |

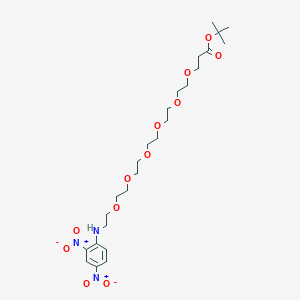

Molecular Structure Visualization

The 2D chemical structure of this compound is depicted below, illustrating the connectivity of the DNP, PEG6, and Boc components.

Experimental Protocols

Disclaimer: The following protocols are representative examples and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemical reagents.

Representative Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from commercially available N-Boc-amino-PEG6-alcohol.

Step 1: Activation of the terminal hydroxyl group

The terminal hydroxyl group of N-Boc-amino-PEG6-alcohol is first converted to a better leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution by the DNP group.

-

Materials:

-

N-Boc-amino-PEG6-alcohol

-

p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

-

Triethylamine (B128534) (TEA) or Pyridine (B92270)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and nitrogen/argon inlet

-

-

Procedure:

-

Dissolve N-Boc-amino-PEG6-alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) or pyridine (2.0 eq).

-

Slowly add p-toluenesulfonyl chloride (1.2 eq) or methanesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the activated N-Boc-amino-PEG6-OTs or -OMs intermediate.

-

Step 2: Nucleophilic substitution with 2,4-Dinitrophenol (B41442)

The activated PEG linker is then reacted with 2,4-dinitrophenol in the presence of a base.

-

Materials:

-

N-Boc-amino-PEG6-OTs or -OMs (from Step 1)

-

2,4-Dinitrophenol

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Water and Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 2,4-dinitrophenol (1.2 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of N-Boc-amino-PEG6-OTs or -OMs (1.0 eq) in anhydrous DMF.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final this compound.

-

Representative Protocol for PROTAC Synthesis using this compound

This protocol outlines the sequential coupling of a POI ligand and an E3 ligase ligand to the this compound linker. This example assumes the POI ligand has a free amine for coupling to the DNP end via a suitable reaction (e.g., nucleophilic aromatic substitution if starting with a fluoro-DNP derivative, or amide coupling if the DNP moiety is modified with a carboxylic acid). For this representative protocol, we will assume the this compound is first deprotected and then coupled to two ligands bearing carboxylic acids.

Step 1: Boc Deprotection of this compound

-

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Toluene (B28343) (for co-evaporation)

-

-

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 0.1 M solution).

-

Cool the solution to 0 °C.

-

Add TFA to a final concentration of 20-50% (v/v).

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the deprotection by LC-MS.

-

Once complete, concentrate the reaction mixture under reduced pressure.

-

Co-evaporate with toluene to remove residual TFA. The resulting DNP-PEG6-amine TFA salt can often be used directly in the next step.

-

Step 2: First Amide Coupling (e.g., with POI Ligand)

-

Materials:

-

DNP-PEG6-amine TFA salt (from Step 1)

-

POI ligand with a carboxylic acid (POI-COOH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous DMF

-

-

Procedure:

-

In a flask under an inert atmosphere, dissolve POI-COOH (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid.

-

In a separate vial, dissolve the DNP-PEG6-amine TFA salt (1.1 eq) in a minimal amount of anhydrous DMF, and add DIPEA (1.1 eq) to neutralize the TFA salt.

-

Add the amine solution to the activated POI-COOH solution.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, perform an aqueous workup (e.g., dilute with ethyl acetate, wash with water and brine).

-

Dry the organic layer, filter, and concentrate.

-

Purify the intermediate (DNP-PEG6-NH-POI) by flash column chromatography or preparative HPLC.

-

Step 3: Second Amide Coupling (with E3 Ligase Ligand)

This step assumes the DNP end of the molecule has been appropriately functionalized with a carboxylic acid for a second amide coupling. A more direct approach would involve a linker with orthogonal reactive groups from the start. However, for the purpose of illustrating a sequential workflow:

-

Materials:

-

DNP-PEG6-NH-POI (appropriately functionalized)

-

E3 ligase ligand with a free amine (E3-NH₂)

-

HATU or HBTU

-

DIPEA

-

Anhydrous DMF

-

-

Procedure:

-

Follow the procedure outlined in Step 2, using the DNP-PEG6-NH-POI as the carboxylic acid component and the E3-NH₂ as the amine component.

-

After the reaction is complete, perform workup and purification as described previously to obtain the final PROTAC molecule.

-

An In-depth Technical Guide to DNP-PEG6-Boc: Properties and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-PEG6-Boc is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in facilitating the development of novel drug modalities. The structure of this compound incorporates three key components: a 2,4-dinitrophenyl (DNP) group, a hexaethylene glycol (PEG6) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This unique combination of functionalities allows for the sequential and controlled conjugation of different molecular entities, a critical aspect in the construction of complex bioconjugates.

The DNP group can serve as a hapten for immunological detection or as an aromatic moiety for specific binding interactions. The hydrophilic PEG6 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the Boc-protected amine provides a stable, yet readily cleavable, site for the attachment of a second molecule of interest, such as an E3 ligase ligand in a PROTAC.

Chemical Properties and Characteristics

This compound is a well-defined, monodisperse compound. Its physicochemical properties are summarized in the table below. While some specific physical constants such as melting and boiling points are not extensively reported in the literature, the key structural and chemical data are well-established.

| Property | Value |

| Chemical Name | tert-butyl (1-(2,4-dinitrophenylamino)-3,6,9,12,15,18-hexaoxahenicosan-21-yl)carbamate |

| Molecular Formula | C₂₅H₄₁N₃O₁₂ |

| Molecular Weight | 575.61 g/mol |

| Appearance | Typically a pale yellow oil or solid |

| Solubility | Soluble in DMSO, DMF, DCM. Slightly soluble in Methanol (B129727), Chloroform, Ethyl Acetate. Soluble in water. |

| Purity | Typically >95% (as supplied by commercial vendors) |

| Storage | Recommended storage at -20°C for long-term stability. |

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, the expected spectroscopic characteristics can be inferred from the analysis of its constituent functional groups.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the dinitrophenyl group (typically in the range of 7.0-9.0 ppm), the repeating ethylene (B1197577) glycol units of the PEG6 spacer (a prominent signal around 3.6 ppm), and the tert-butyl protons of the Boc protecting group (a singlet at approximately 1.4 ppm).

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight of the compound, with the protonated molecule [M+H]⁺ appearing at m/z 576.62. Fragmentation patterns would likely show the loss of the Boc group (100 Da) and successive losses of the ethylene glycol units (44 Da).

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amine, C-H stretching of the alkyl and aromatic groups, C=O stretching of the carbamate (B1207046) (Boc group), and the prominent C-O-C stretching of the PEG ether linkages. The nitro groups of the DNP moiety would also show strong characteristic absorptions.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and utilization of this compound.

Protocol 1: Synthesis of this compound

This protocol describes a plausible two-step synthesis of this compound from commercially available starting materials.

Step 1: Mono-Boc Protection of Hexaethylene Glycol Diamine

-

Reaction Setup: Dissolve hexaethylene glycol diamine (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of dioxane and water in a round-bottom flask. Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Boc Anhydride: To the cooled solution, add a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 0.9-1.0 equivalents) in the same solvent dropwise over 1-2 hours. The sub-stoichiometric amount of (Boc)₂O favors mono-protection.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the formation of the mono-Boc protected product and the disappearance of the starting diamine.

-

Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel using a gradient of methanol in dichloromethane to isolate the mono-Boc-PEG6-amine.

Step 2: Dinitrophenylation of Mono-Boc-PEG6-Amine

-

Reaction Setup: Dissolve the purified mono-Boc-PEG6-amine (1.0 equivalent) and a base such as triethylamine (B128534) or diisopropylethylamine (DIPEA, 2-3 equivalents) in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Dinitrophenylating Agent: To this solution, add 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB, 1.0-1.2 equivalents) dropwise.

-

Reaction and Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound.

Protocol 2: Boc Deprotection of this compound

This protocol details the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

-

Acidic Treatment: Add an excess of a strong acid, typically trifluoroacetic acid (TFA), to the solution (e.g., 20-50% v/v TFA in DCM).

-

Reaction and Monitoring: Stir the reaction mixture at room temperature. The deprotection is usually complete within 1-2 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine-TFA salt can often be used directly in the next step or can be neutralized by washing with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous work-up, followed by extraction with an organic solvent.

Applications in PROTAC Development

This compound is a valuable tool in the synthesis of PROTACs, which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The synthesis of a PROTAC using this compound typically involves a stepwise approach.

The mechanism of action of the resulting PROTAC is a catalytic cycle within the cell.

Conclusion

This compound is a versatile and valuable heterobifunctional linker for researchers and professionals in drug development. Its well-defined structure, incorporating a DNP moiety, a PEG spacer, and a Boc-protected amine, provides a robust platform for the synthesis of complex bioconjugates, most notably PROTACs. The methodologies outlined in this guide for its synthesis and deprotection, coupled with an understanding of its chemical and physical properties, will empower scientists to effectively utilize this tool in the design and creation of next-generation targeted therapies. The continued application of such precisely engineered linkers is set to drive significant advancements in the field of chemical biology and medicine.

The DNP Moiety in DNP-PEG6-Boc: A Technical Deep Dive for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the 2,4-Dinitrophenyl (DNP) group's function within the DNP-PEG6-Boc molecule, a versatile tool in contemporary biomedical research and drug development. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's applications and underlying principles.

Core Components and Their Synergistic Roles

This compound is a heterobifunctional molecule comprised of three key moieties, each contributing to its overall utility:

-

The DNP (2,4-Dinitrophenyl) Group: The DNP group is a well-characterized hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule, such as a protein.[1][2][3] A key feature of the DNP group is that it is not naturally present in biological tissues, which makes it an excellent tool for use as a control in a variety of immunoassays.[1] Consequently, anti-DNP antibodies are frequently employed as isotype or negative controls in techniques like ELISA and Western blotting.[1] Beyond its role as a hapten, DNP is also known to uncouple oxidative phosphorylation in mitochondria and can be utilized in the development of fluorescent probes.[4][5][6]

-

The PEG6 (Hexaethylene Glycol) Linker: This hydrophilic polyethylene (B3416737) glycol spacer significantly enhances the aqueous solubility and stability of the entire molecule.[4] In the context of Proteolysis Targeting Chimeras (PROTACs), PEG linkers are crucial for connecting the two active ligands of the molecule.[7][8][9] The length and flexibility of the PEG linker are critical parameters that can be optimized to ensure the proper orientation of the ligands for effective ternary complex formation. The PEG spacer can also contribute to improved stability and longer circulation times when incorporated into liposomal delivery systems.[4]

-

The Boc (tert-Butyloxycarbonyl) Group: The Boc group is a widely used protecting group for amines.[10] Its primary function is to mask the reactivity of the terminal amine on the PEG linker during synthesis, preventing unwanted side reactions. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to expose the free amine for subsequent conjugation to another molecule of interest.[10]

Physicochemical Properties

A clear understanding of the physicochemical properties of the constituent parts of this compound is essential for its effective application.

| Property | 2,4-Dinitrophenol (DNP)[11][12] | This compound[13] |

| Molecular Formula | C6H4N2O5 | C25H41N3O12 |

| Molecular Weight | 184.11 g/mol | 575.61 g/mol |

| Appearance | Solid yellow crystals | Not specified |

| Solubility in Water | Slightly soluble | Soluble (due to PEG) |

| Solubility in Organic Solvents | Soluble in ether, ethanol | Soluble in DMSO (10 mM) |

Applications in Targeted Protein Degradation (PROTACs)

A primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][9][14]

The Ubiquitin-Proteasome Signaling Pathway

The mechanism of action for PROTACs hinges on hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

References

- 1. amsbio.com [amsbio.com]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. rsc.org [rsc.org]

- 5. Dinitrophenyl (DNP) hapten sandwich staining (DHSS) procedure. A 10 year review of its principle reagents and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNP-PEG1-NHBoc | 1359745-84-8 [chemicalbook.com]

- 7. This compound (DNP-PEG6-t-butyl ester) | PROTAC连接子 | MCE [medchemexpress.cn]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. [Regulations of IgM immune response. IV. Effect of the hapten: carrier ratio and the nature of the carrier on the intrinsic and functional affinity of carp DNP-antibodies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound - Immunomart [immunomart.com]

- 14. njbio.com [njbio.com]

The Pivotal Role of the PEG6 Spacer in PROTAC Linker Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Linker as a Critical Determinant of PROTAC Efficacy

Proteolysis Targeting Chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, joined together by a chemical linker.[2][3] The linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and, most importantly, its ability to form a productive ternary complex (POI-PROTAC-E3 ligase).[4][5][6] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design due to their favorable physicochemical properties.[2][4] This guide provides an in-depth technical analysis of the function of PEG6 spacers in PROTAC linkers, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Functions of PEG Linkers in PROTACs

PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a unique combination of hydrophilicity and flexibility.[2][4] These characteristics are instrumental in overcoming common challenges in PROTAC development, such as poor solubility and limited cell permeability, which are often associated with these large molecules.[1][7][8]

1. Enhancing Physicochemical Properties: A primary challenge in PROTAC design is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[1] PEG linkers, with their inherent hydrophilicity, can significantly improve the solubility of PROTACs, thereby enhancing their suitability as therapeutic agents.[1][8][9] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, further contributing to improved solubility.[1]

2. Modulating Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can be advantageous.[1][10] It is hypothesized that flexible linkers can allow the PROTAC to adopt a folded conformation, shielding its polar surface area and facilitating cell entry.[1] However, there is an optimal range for PEG linker length, as excessively long chains can negatively impact permeability.[7][10]

3. Optimizing Ternary Complex Formation: The primary role of the linker is to facilitate the formation of a stable and productive ternary complex.[6][11][12] The length and flexibility of the PEG linker are critical for achieving the optimal geometry for this complex.[7][11] An optimal linker length correctly orientates the E3 ligase to effectively ubiquitinate the target protein, marking it for degradation by the proteasome.[13] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[11][14] Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[11][14] This highlights the "Goldilocks" principle of linker design—it must be "just right".[14]

Quantitative Impact of PEG6 and Other PEG Linkers

Systematic variation of the PEG linker length is a common and effective strategy to identify the optimal configuration for a given POI and E3 ligase pair.[4] The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA |

| PROTAC A | PEG3 | 850.4 | 3.2 | 180.5 | 4 | 12 |

| PROTAC B | PEG4 | 894.5 | 3.0 | 190.8 | 4 | 13 |

| PROTAC C | PEG5 | 938.6 | 2.8 | 201.1 | 4 | 14 |

| PROTAC D | PEG6 | 982.7 | 2.6 | 211.4 | 4 | 15 |

| Data is illustrative and compiled from various sources in the literature. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[4] |

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| PROTAC A | PEG3 | 50 | 85 | HeLa |

| PROTAC B | PEG4 | 25 | 95 | HeLa |

| PROTAC C | PEG5 | 10 | >98 | HeLa |

| PROTAC D | PEG6 | 30 | 90 | HeLa |

| Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[4] |

| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |

| PEG3 | 1.8 | 25 |

| PEG4 | 2.5 | 35 |

| PEG5 | 2.2 | 40 |

| PEG6 | 1.5 | 30 |

| This synthesized comparison focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.[15] |

Visualizing Key Pathways and Workflows

To better understand the processes involved in PROTAC function and development, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical experimental workflow for PROTAC development.

Detailed Experimental Protocols

Reproducible and comparable results are crucial for the rational design of PROTACs. The following are detailed methodologies for key experiments.

Protocol 1: Western Blot for Protein Degradation (DC50/Dmax Determination)

This assay directly measures the reduction of target protein levels within cells after PROTAC treatment.[16]

1. Cell Culture and Treatment:

-

Seed the chosen cell line (e.g., HeLa, Mino) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.[16][17]

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of the PROTACs with varying PEG linker lengths in the culture medium.

-

Treat the cells for a specified time (e.g., 24 hours) with concentrations ranging from 0.1 nM to 10 µM.[16] Include a vehicle control (e.g., 0.1% DMSO).[16]

2. Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Harvest the cell lysates and clarify by centrifugation.

-

Determine the total protein concentration of each lysate using a BCA protein assay kit.[16]

3. SDS-PAGE and Immunoblotting:

-

Normalize the protein amounts for all samples (e.g., 20 µ g/lane ), separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.[16]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]

-

Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[16]

-

Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[15]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

4. Detection and Data Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

-

Quantify the band intensities using densitometry software.[15][17]

-

Normalize the target protein levels to the loading control.[15]

-

Calculate the percentage of remaining protein relative to the vehicle control.[16]

-

Plot the data to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation achieved).[16][17]

Protocol 2: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This assay assesses the ability of a PROTAC to physically bridge the target protein and the E3 ligase.[12]

1. Reagents and Materials:

-

Purified recombinant His-tagged target protein.

-

Purified GST-tagged E3 ligase complex (e.g., CRBN/DDB1).

-

PROTACs of interest.

-

SPR instrument and sensor chips (e.g., CM5).

2. Immobilization of E3 Ligase:

-

Immobilize the GST-tagged E3 ligase onto the sensor chip surface using an anti-GST antibody.

3. Binding Analysis:

-

Prepare a constant concentration of the target protein in the running buffer.

-

Prepare a dilution series of the PROTAC.

-

Inject the PROTAC solutions over the immobilized E3 ligase surface to measure binary interaction.

-

Inject the mixtures of the target protein and varying concentrations of the PROTAC over the E3 ligase surface to measure ternary complex formation.[12]

4. Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data.[12]

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the dissociation constant (Kd) for the binary and ternary complexes.[12]

-

Calculate the cooperativity factor (alpha) to determine if the formation of the ternary complex is favored.

Protocol 3: Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)

This assay evaluates the passive diffusion of a PROTAC across an artificial membrane.[10]

1. Materials:

-

PAMPA plate (e.g., 96-well format with a lipid-coated filter).

-

PROTAC compounds.

-

Phosphate-buffered saline (PBS).

2. Assay Procedure:

-

Prepare a donor solution of the PROTAC in PBS.

-

Add the donor solution to the donor wells of the PAMPA plate.

-

Add fresh PBS to the acceptor wells.

-

Incubate the plate for a specified period (e.g., 4-16 hours) at room temperature.

3. Data Analysis:

-

Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) using a standard formula. A higher Papp value indicates better passive diffusion.[15]

Conclusion

The PEG6 spacer, and PEG linkers in general, are critical components in the design of effective PROTACs. They offer a means to fine-tune the physicochemical properties of the molecule, enhancing solubility and modulating cell permeability.[1][8] Most importantly, the length of the PEG linker is a key determinant of the stability and productivity of the ternary complex, which directly impacts the degradation efficiency of the target protein.[4][11] The "trial and error" approach to linker design is gradually being replaced by more structure-guided and data-driven strategies.[4] The quantitative data and detailed protocols provided in this guide serve as a resource for researchers to systematically evaluate and optimize PEG linkers for the development of potent and selective protein degraders. By carefully considering the interplay between the linker, the POI, and the E3 ligase, the full therapeutic potential of targeted protein degradation can be realized.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. biochempeg.com [biochempeg.com]

- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

The Strategic Role of the Boc Protecting Group in DNP-PEG6-Boc: A Technical Guide for PROTAC Development

For Immediate Release

In the rapidly advancing field of targeted protein degradation, the design and synthesis of effective Proteolysis Targeting Chimeras (PROTACs) are of paramount importance. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate specific proteins, rely on a modular architecture composed of a target protein ligand, an E3 ligase ligand, and a connecting linker. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy. This technical guide delves into the specific role and purpose of the tert-Butyloxycarbonyl (Boc) protecting group in the widely utilized linker, DNP-PEG6-Boc, a key building block in the synthesis of PROTACs.

The Molecular Architecture of this compound

This compound is a heterobifunctional linker designed for the modular synthesis of PROTACs.[1][2][3] Its structure can be deconstructed into three key components:

-

DNP (2,4-Dinitrophenyl) Group: This moiety serves as a stable and recognizable chemical handle. In the context of PROTACs, it can function as a ligand for a target protein or as a versatile anchor for further chemical modification. The DNP group is a well-established hapten, readily recognized by anti-DNP antibodies, which can be exploited in various immunoassay-based applications for detection and quantification.[]

-

PEG6 (Hexaethylene Glycol) Linker: This polyethylene (B3416737) glycol spacer consists of six repeating ethylene (B1197577) glycol units. The PEG linker is crucial for imparting favorable physicochemical properties to the final PROTAC molecule.[5] Its hydrophilic nature enhances aqueous solubility, a common challenge in drug development.[5] Furthermore, the flexibility of the PEG chain allows the two ends of the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[5]

-

Boc (tert-Butyloxycarbonyl) Group: The Boc group is a widely used protecting group for amines in organic synthesis.[6][7][8] In this compound, it temporarily masks a terminal primary amine, preventing it from participating in unwanted chemical reactions during the stepwise synthesis of a PROTAC.[9]

The Core Purpose of the Boc Protecting Group in PROTAC Synthesis

The primary purpose of the Boc protecting group in this compound is to enable a controlled and sequential synthetic strategy for the construction of the final PROTAC molecule.[9] The synthesis of a PROTAC is a multi-step process that involves the covalent attachment of two distinct ligands to the linker. The Boc group ensures that the terminal amine of the PEG linker remains unreactive until it is intentionally exposed for the final coupling step.

This strategic protection is essential for:

-

Preventing Unwanted Side Reactions: Without the Boc group, the highly reactive terminal amine could compete with other nucleophiles present on the ligands, leading to a mixture of undesired products and significantly reducing the yield of the desired PROTAC.

-

Ensuring Regioselectivity: The Boc group dictates the order of chemical reactions, ensuring that each ligand is attached to the correct end of the linker. This control is critical for the final biological activity of the PROTAC.

-

Facilitating a Modular Approach: The use of a Boc-protected linker allows for a modular and flexible approach to PROTAC synthesis. Researchers can first couple one ligand to the DNP end of the molecule (or a derivative thereof) and then, after deprotection, attach the second ligand to the newly exposed amine. This "plug-and-play" methodology is highly efficient for creating libraries of PROTACs with different ligands and linker lengths for optimization studies.[9]

Experimental Protocols

Boc Deprotection of this compound

The removal of the Boc group is a critical step in the synthesis of a PROTAC using the this compound linker. This is typically achieved under acidic conditions. The following protocol is a general guideline and may require optimization based on the specific substrate.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1 M.

-

Stir the solution at room temperature.

-

Slowly add Trifluoroacetic Acid (TFA) to the solution. A common ratio is 20-50% TFA in DCM (v/v).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30-60 minutes.

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

Re-dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected DNP-PEG6-amine.

Amide Coupling of Deprotected DNP-PEG6-Amine to a Carboxylic Acid-Containing Ligand

Once the Boc group has been removed, the resulting primary amine can be coupled to a ligand containing a carboxylic acid moiety to form a stable amide bond.

Materials:

-

Deprotected DNP-PEG6-amine

-

Ligand with a terminal carboxylic acid (POI-COOH or E3-ligase-COOH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the carboxylic acid-containing ligand (1.0 equivalent) in anhydrous DMF in a round-bottom flask.

-

Add HATU (1.2 equivalents) and DIPEA (2-3 equivalents) to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of the deprotected DNP-PEG6-amine (1.1 equivalents) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate.

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC molecule.

Quantitative Data

The selection of a Boc deprotection method is critical and can be influenced by the presence of other acid-sensitive functional groups within the PROTAC molecule. The following table summarizes common deprotection methods for Boc-protected amines.

| Reagent/Method | Typical Conditions | Reaction Time | Typical Yield | Notes |

| Trifluoroacetic Acid (TFA) | 20-50% TFA in Dichloromethane (DCM) | 30-60 min | >95% | Highly effective and common. Can be harsh for acid-labile substrates. |

| 4M HCl in 1,4-Dioxane | 4-10 equivalents of HCl | 15-60 min | >90% | Robust and rapid. Yields the amine hydrochloride salt. |

| Oxalyl Chloride in Methanol | 1-3 equivalents of oxalyl chloride | 1-4 hours | 85-95% | Milder conditions suitable for some acid-sensitive groups. |

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the utilization of this compound in PROTAC synthesis.

Caption: Workflow for PROTAC synthesis using this compound.

Caption: Mechanism of action of a PROTAC molecule.

Conclusion

The Boc protecting group in this compound plays a crucial and strategic role in the synthesis of PROTACs. By temporarily masking a reactive amine, it enables a controlled, sequential, and modular approach to constructing these complex bifunctional molecules. This level of synthetic control is essential for the efficient and reliable production of novel protein degraders, paving the way for the development of next-generation therapeutics for a wide range of diseases. The protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals working in this exciting and rapidly evolving field.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (DNP-PEG6-t-butyl ester) | PROTAC连接子 | MCE [medchemexpress.cn]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Role and Mechanism of PEG6-Based Linkers in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action for Proteolysis Targeting Chimeras (PROTACs) that utilize a Polyethylene Glycol (PEG) 6-unit linker. While the query specified "DNP-PEG6-Boc," it is critical to understand that this represents a synthetic building block. The Dinitrophenyl (DNP) and tert-butyloxycarbonyl (Boc) moieties are protecting groups used during the chemical synthesis of a PROTAC and are not present in the final, biologically active molecule. The core functional component is the PEG6 linker, which plays a pivotal role in the efficacy of the final PROTAC.

This guide will focus on the function of the PEG6 linker within the context of a complete PROTAC, using a well-characterized example: a Bruton's Tyrosine Kinase (BTK)-targeting PROTAC based on the RC-1/NC-1 scaffold, which employs a PEG6-based linker to connect an ibrutinib-derived warhead to a Cereblon (CRBN) E3 ligase ligand.

The Core Mechanism of PROTAC Action

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate a target Protein of Interest (POI). This process involves several key steps, orchestrated by the PROTAC molecule.

The PROTAC acts as a molecular bridge, inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.

Quantitative Data: Efficacy of a BTK-Targeting PROTAC

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the degradation performance of NC-1, a potent, non-covalent analogue of the PEG6-containing PROTAC RC-1, targeting BTK.[1] This data illustrates the high potency achievable with this PROTAC scaffold.

| Compound | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| NC-1 | BTK | Pomalidomide (B1683931) (for CRBN) | Mino | 2.2 | ~97 | [1] |

| RC-3 | BTK | Pomalidomide (for CRBN) | Mino | <10 | ~90 | [1] |

| IR-2 | BTK | Pomalidomide (for CRBN) | Mino | <10 | ~90 | [1] |

Impact on Signaling Pathways: B-Cell Receptor (BCR) Signaling

Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells. In many B-cell malignancies, this pathway is constitutively active. Degradation of BTK by a PROTAC effectively shuts down this signaling cascade, leading to anti-proliferative and pro-apoptotic effects. Upon BTK degradation, downstream signaling molecules such as PLCγ2, AKT, and ERK are no longer phosphorylated and activated.

Experimental Protocols

General Workflow for PROTAC Evaluation

The development and evaluation of a novel PROTAC follows a structured workflow. This begins with the rational design and chemical synthesis of the molecule, followed by a series of in vitro and cell-based assays to determine its efficacy and mechanism of action.

Protocol for Synthesis of an Ibrutinib-Pomalidomide PROTAC

The synthesis of a PROTAC like RC-1 involves the separate preparation of the warhead and the E3 ligase ligand, each attached to a part of the linker, followed by a final coupling reaction. The use of a linker like this compound allows for a modular and controlled synthesis. The Boc group protects one end of the linker while the other end is reacted. The Boc group is then removed to allow reaction with the second component.

Materials:

-

Ibrutinib (B1684441) analogue with a suitable attachment point (e.g., a free amine)

-

Pomalidomide

-

Amine-PEG6-acid or a similar bifunctional PEG6 linker

-

Coupling reagents (e.g., HATU, HOBt, EDC)

-

Bases (e.g., DIPEA, Et3N)

-

Solvents (e.g., DMF, DCM)

-

Reagents for Boc deprotection (e.g., TFA)

Procedure (Representative):

-

Step 1: Coupling of Linker to Pomalidomide:

-

Dissolve pomalidomide (1 eq) and a Boc-protected amine-PEG6-acid linker (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3 eq) to the mixture.

-

Stir the reaction at room temperature under a nitrogen atmosphere for 4-6 hours, monitoring by LC-MS.

-

Upon completion, perform an aqueous workup and purify the product (Boc-PEG6-Pomalidomide) by flash column chromatography.

-

-

Step 2: Boc Deprotection:

-

Dissolve the purified Boc-PEG6-Pomalidomide in a 1:1 mixture of DCM and TFA.

-

Stir at room temperature for 1-2 hours until deprotection is complete (monitor by LC-MS).

-

Concentrate the mixture under reduced pressure to remove the solvent and excess TFA, yielding the amine-PEG6-Pomalidomide intermediate.

-

-

Step 3: Final Coupling to Ibrutinib Analogue:

-

Dissolve the ibrutinib analogue (containing a carboxylic acid, 1 eq) and the amine-PEG6-Pomalidomide intermediate (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3 eq).

-

Stir the reaction at room temperature until completion as monitored by LC-MS.

-

Perform an aqueous workup and purify the final PROTAC product by preparative HPLC.

-

Confirm the identity and purity of the final compound by HRMS and NMR.

-

Protocol for Western Blot Analysis of BTK Degradation

This protocol details the steps to quantify the degradation of BTK in a cell line (e.g., Mino, a mantle cell lymphoma line) after treatment with a BTK-targeting PROTAC.

Materials:

-

Mino cell line

-

RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin

-

BTK-targeting PROTAC (e.g., NC-1) stock solution in DMSO

-

DMSO (vehicle control)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-BTK, Rabbit anti-phospho-BTK (Tyr223), Rabbit anti-phospho-Akt (Ser473), Rabbit anti-phospho-ERK (Thr202/Tyr204), and a loading control antibody (e.g., Mouse anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed Mino cells in 6-well plates at a density to ensure they are in the logarithmic growth phase.

-

Prepare serial dilutions of the BTK PROTAC in complete culture medium. For a dose-response experiment, concentrations might range from 0.1 nM to 1000 nM.

-

Treat the cells with the varying concentrations of the PROTAC or with DMSO as a vehicle control.

-

Incubate the cells for a fixed time (e.g., 24 hours) at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

Harvest the cells and wash once with ice-cold PBS.

-

Lyse the cells by adding RIPA buffer and incubating on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of each supernatant using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentration for all samples. Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting and Detection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated anti-rabbit IgG secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with the loading control antibody (e.g., anti-GAPDH) to ensure equal loading.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the BTK band intensity to the corresponding loading control band.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

To analyze downstream signaling, repeat the immunoblotting process with antibodies against p-BTK, p-AKT, and p-ERK.

-

References

DNP-PEG6-Boc: A Bifunctional Linker for Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of therapeutic development, particularly in the realm of targeted protein degradation, bifunctional linkers play a pivotal role. DNP-PEG6-Boc is a heterobifunctional linker that has garnered significant interest for its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1][2] This guide provides a comprehensive overview of the core properties, synthesis, and application of this compound, serving as a technical resource for professionals in the field.

This compound incorporates three key chemical motifs: a dinitrophenyl (DNP) group, a hexaethylene glycol (PEG6) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine. The DNP group can serve as a versatile handle for conjugation or as a recognition element in certain biological contexts. The hydrophilic PEG6 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, a critical consideration for in vivo applications.[3] The Boc-protected amine provides a stable, yet readily cleavable, functional group for the sequential and controlled attachment of a second molecule of interest, such as a ligand for an E3 ubiquitin ligase.[3]

Physicochemical Properties of this compound

The physical and chemical properties of this compound are critical for its handling, storage, and reactivity in chemical synthesis. The following table summarizes key quantitative data for this linker.

| Property | Value | Reference(s) |

| Molecular Formula | C25H41N3O12 | [4] |

| Molecular Weight | 575.61 g/mol | [4] |

| Appearance | Pale yellow or colorless oil/solid | [4] |

| Purity | >95% | [5] |

| Solubility | 10 mM in DMSO | [4] |

| Storage Conditions | -20°C | [5] |

Synthesis of this compound: A Representative Protocol

While specific proprietary synthesis methods may vary, a plausible and representative synthetic route for this compound involves the coupling of a DNP-functionalized PEG acid with a Boc-protected amine. This method leverages standard and robust amide bond formation chemistry.

Materials:

-

DNP-PEG6-acid

-

N-Boc-ethylamine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for chromatography

Protocol:

-

Activation of DNP-PEG6-acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve DNP-PEG6-acid (1.0 equivalent) in anhydrous DMF. Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling Reaction: To the activated DNP-PEG6-acid solution, add a solution of N-Boc-ethylamine (1.1 equivalents) in anhydrous DMF. Allow the reaction to stir at room temperature overnight.

-

Work-up: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate or DCM (3 x volumes). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Experimental Protocols for PROTAC Synthesis and Evaluation

This compound is a key building block for the modular synthesis of PROTACs. The following protocols outline the general steps for synthesizing a PROTAC using this linker and subsequently evaluating its biological activity.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a two-step process involving the deprotection of the Boc group followed by coupling to a second ligand.

Step 1: Boc Deprotection of this compound

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Deprotection: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting DNP-PEG6-amine TFA salt is often used directly in the next step without further purification.

Step 2: Coupling of DNP-PEG6-amine to a Ligand

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized ligand for the protein of interest (POI) or E3 ligase (1.0 equivalent) in anhydrous DMF.

-

Activation: Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Coupling: Add a solution of the DNP-PEG6-amine TFA salt (from Step 1, 1.1 equivalents) in anhydrous DMF to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Purification: Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC. Characterize the purified PROTAC by MS and NMR.

Protocol 2: Evaluation of PROTAC-mediated Protein Degradation

This protocol describes the use of Western blotting to quantify the degradation of a target protein in cells treated with a PROTAC synthesized using this compound.

Materials:

-

Cell line expressing the target protein

-

Complete cell culture medium

-

PROTAC stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

PBS (phosphate-buffered saline)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Seeding: Seed cells in multi-well plates at an appropriate density and allow them to adhere overnight.

-

PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. Treat the cells with different concentrations of the PROTAC for a desired period (e.g., 24 hours). Include a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells with lysis buffer and collect the lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.

-

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is quantified by its DC50 and Dmax values. The following table provides representative data for a PROTAC utilizing a PEG6 linker for the degradation of Bruton's tyrosine kinase (BTK). While this example does not use the DNP moiety, it illustrates the typical performance of a PEG6-containing PROTAC.

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |

| RC-1 | BTK | Mino | <1000 | >90 | [6] |

Visualizations

Signaling Pathway: PROTAC Mechanism of Action

References

- 1. Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound _新研博美 [xinyanbm.com]

- 4. DNP-PEG-DNP | AxisPharm [axispharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

DNP-PEG6-Boc in PROTAC Research: A Technical Guide for Beginners

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally shifting the paradigm from protein inhibition to targeted protein degradation. Unlike traditional inhibitors that rely on sustained occupancy of a protein's active site, PROTACs act as catalytic agents, harnessing the cell's own ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs). This event-driven mechanism allows for the targeting of proteins previously considered "undruggable" and offers the potential for more profound and durable pharmacological effects.

A PROTAC is a heterobifunctional molecule composed of three key components:

-

A warhead that binds to the target protein of interest (POI).

-

An E3 ligase ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the warhead and the E3 ligase ligand.

The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage in another degradation cycle.

The Role of DNP-PEG6-Boc in PROTAC Synthesis

This compound is a versatile chemical tool used in the synthesis of PROTACs. It comprises three key functional moieties:

-

DNP (2,4-Dinitrophenyl group): In the context of PROTACs, the DNP group can serve as a "warhead" or ligand for a protein of interest. Specifically, DNP is a well-known hapten that can be recognized by anti-DNP antibodies. Therefore, a PROTAC incorporating a DNP moiety can be designed to target and degrade DNP-binding proteins, such as specific antibodies, for research purposes or as a therapeutic strategy.

-

PEG6 (Hexaethylene glycol linker): This polyethylene (B3416737) glycol (PEG) linker is a flexible chain of six ethylene (B1197577) glycol units. PEG linkers are frequently incorporated into PROTAC design to enhance solubility, improve cell permeability, and provide the optimal length and flexibility for the formation of a stable and productive ternary complex. The length of the linker is a critical parameter that often requires optimization to achieve efficient protein degradation.

-

Boc (tert-Butoxycarbonyl group): The Boc group is a widely used protecting group for amines in organic synthesis. In this compound, the Boc group protects a terminal amine, allowing for a modular and controlled approach to PROTAC synthesis. The Boc group can be selectively removed under acidic conditions to reveal a free amine, which can then be coupled to an E3 ligase ligand to complete the PROTAC molecule.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of a DNP-based PROTAC and a typical experimental workflow for its synthesis and evaluation.

Caption: Signaling pathway of a DNP-based PROTAC leading to targeted protein degradation.

Caption: Experimental workflow for the synthesis and evaluation of a DNP-based PROTAC.

Quantitative Data Presentation

Table 1: Representative Degradation Activity of a Generic PROTAC

| Cell Line | Target Protein | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Treatment Time (h) |

| Cell Line A | Protein X | CRBN | 10 | >90 | 24 |

| Cell Line B | Protein X | VHL | 25 | >85 | 24 |

| Cell Line C | Protein Y | CRBN | 50 | >95 | 18 |

Table 2: Representative Binding Affinities and Cooperativity

| PROTAC Component | Binary KD (nM) | Ternary KD (nM) | Cooperativity (α) |

| PROTAC to POI | 100 | - | - |

| PROTAC to E3 Ligase | 250 | - | - |

| POI to PROTAC-E3 | - | 50 | 5 |

-

KD: Dissociation constant, a measure of binding affinity (lower KD indicates higher affinity).

-

Cooperativity (α): A measure of the change in binding affinity of one component of the ternary complex in the presence of the other. α > 1 indicates positive cooperativity, which is often desirable for potent PROTACs.

Detailed Experimental Protocols

The following are detailed, representative protocols for the synthesis and evaluation of a PROTAC utilizing a this compound linker.

Protocol 1: Synthesis of a DNP-PEG6-Pomalidomide PROTAC

This protocol describes the synthesis of a complete PROTAC by coupling an E3 ligase ligand (pomalidomide) to the deprotected DNP-PEG6-amine.

Part A: Boc Deprotection of this compound

-

Reagents and Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask, magnetic stirrer

-

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add TFA (10-20 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Once the reaction is complete, concentrate the solution under reduced pressure to remove the excess TFA and DCM.

-

The resulting DNP-PEG6-NH2•TFA salt is often used directly in the next step without further purification.

-

Part B: Amide Coupling with Pomalidomide-COOH

-

Reagents and Materials:

-

DNP-PEG6-NH2•TFA salt (from Part A)

-

Pomalidomide-COOH (or another carboxylic acid-functionalized E3 ligase ligand)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve pomalidomide-COOH (1.0 equivalent) in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

In a separate flask, dissolve the DNP-PEG6-NH2•TFA salt (1.1 equivalents) in anhydrous DMF and add DIPEA (2.0 equivalents) to neutralize the TFA salt.

-

Add the DNP-PEG6-amine solution to the activated pomalidomide (B1683931) solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the final DNP-PEG6-Pomalidomide PROTAC.

-

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with the synthesized PROTAC.

-

Materials:

-

Cultured cells expressing the protein of interest (e.g., a cell line engineered to express an anti-DNP antibody).

-

Synthesized DNP-based PROTAC.

-

Vehicle control (e.g., DMSO).

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes.

-

Primary antibodies for the POI and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate and imaging system.

-

-

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice.

-

Collect the cell lysates and clarify by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Prepare samples with Laemmli buffer and denature by heating.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

-

-

Protocol 3: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay is used to measure the formation of the POI-PROTAC-E3 ligase ternary complex in a solution-based, high-throughput format.

-

Materials:

-

Purified, recombinant POI (e.g., anti-DNP antibody) labeled with a FRET donor (e.g., Terbium cryptate).

-

Purified, recombinant E3 ligase (e.g., CRBN) labeled with a FRET acceptor (e.g., d2).

-

Synthesized DNP-based PROTAC.

-

Assay buffer.

-

Microplate reader capable of TR-FRET measurements.

-

-

Procedure:

-

Assay Setup:

-

In a suitable microplate, add the labeled POI, labeled E3 ligase, and a dilution series of the PROTAC.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow for ternary complex formation.

-

-

Signal Detection:

-

Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor.

-

-

Data Analysis:

-

Calculate the FRET ratio from the emission signals.

-

Plot the FRET ratio against the PROTAC concentration. A characteristic bell-shaped curve is often observed, with the peak representing the optimal concentration for ternary complex formation.

-

-

Conclusion

This compound serves as a valuable and versatile building block for the modular synthesis of PROTACs, particularly for proof-of-concept studies involving the targeted degradation of DNP-binding proteins. The PEG6 linker provides favorable physicochemical properties, while the Boc-protected amine allows for a controlled and efficient coupling to a desired E3 ligase ligand. By following the detailed experimental protocols outlined in this guide, researchers new to the field of targeted protein degradation can effectively synthesize and evaluate novel PROTAC molecules, contributing to the advancement of this exciting therapeutic modality. Careful optimization of the linker and E3 ligase ligand is crucial for achieving potent and selective protein degradation.

A Technical Guide to the Physicochemical Properties of DNP-PEG6-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-PEG6-Boc is a heterobifunctional linker of significant interest in the field of targeted protein degradation. As a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), it bridges a target protein ligand and an E3 ubiquitin ligase ligand, facilitating the ubiquitination and subsequent degradation of the target protein. This guide provides an in-depth overview of the physicochemical properties of this compound, along with experimental protocols and visualizations to support its application in research and drug development.

Physicochemical Properties